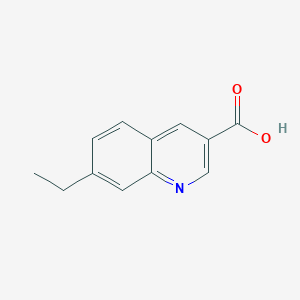

7-Ethylquinoline-3-carboxylic acid

Beschreibung

Contextual Significance of the Quinoline-3-carboxylic Acid Scaffold in Contemporary Chemical Research

The quinoline (B57606) scaffold, a fused heterocyclic system of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. mdpi.com Specifically, derivatives of quinoline-3-carboxylic acid have garnered substantial attention for their diverse biological activities.

Research has demonstrated that this scaffold is a key component in the development of various therapeutic agents. For instance, derivatives of quinoline-3-carboxylic acid have been investigated as potent inhibitors of protein kinase CK2, a target implicated in cancer. nih.gov A study detailed the synthesis of forty-three new derivatives, with several compounds showing significant inhibitory activity. nih.gov

Furthermore, the quinoline-3-carboxylic acid framework has been explored for its potential as antiproliferative agents. nih.gov Researchers have designed and synthesized 2,4-disubstituted quinoline-3-carboxylic acid derivatives that exhibit selective activity against cancer cell lines. nih.gov The strategic placement of a carboxylic acid group at the 3-position can influence the compound's physicochemical properties, such as its pKa value, which in turn can enhance its selectivity for cancer cells. nih.gov

The versatility of the quinoline-3-carboxylic acid scaffold extends to the development of HIV-1 integrase inhibitors. mdpi.com By modifying the core structure, novel classes of inhibitors can be obtained, highlighting the scaffold's importance as a starting point for drug discovery. mdpi.com Additionally, various derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria. nih.gov

Historical Trajectories and Evolution of Quinoline Derivative Studies in Academic Literature

The study of quinoline and its derivatives has a rich history dating back to the 19th century. Quinoline itself was first isolated from coal tar in 1834. nih.govresearchgate.net The fundamental structure, a fusion of a benzene and pyridine ring, was later identified, paving the way for extensive research into its chemical properties and potential applications. researchgate.net

Early research focused on the synthesis of the quinoline core. Several classic name reactions were developed to construct the quinoline ring system, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. researchgate.net These methods, while foundational, often required harsh reaction conditions.

The evolution of synthetic organic chemistry has led to the development of more efficient and milder methods for synthesizing quinoline derivatives. Modern synthetic strategies often involve multi-step reactions, including condensation, cyclization, and substitution reactions, allowing for the precise introduction of various functional groups onto the quinoline scaffold. ontosight.ai For example, the Vilsmeier–Haack reaction has been employed to produce 2-chloro-3-carbaldehyde quinolines, which can then be oxidized to the corresponding carboxylic acid. researchgate.net

The development of quinoline-based antibacterial agents, particularly the fluoroquinolones, marked a significant milestone in the therapeutic application of this class of compounds. Although structurally distinct from the subject of this article, their development spurred further interest in the broader family of quinoline carboxylic acids. google.com Research into quinoline-4-carboxylic acids and their derivatives has also been prominent, with studies focusing on their synthesis and biological activities, including antibacterial and antimalarial properties. acs.orgmdpi.com The Pfitzinger reaction, for instance, is a notable method for preparing quinoline-4-carboxylic acids. acs.org

The ongoing exploration of quinoline-3-carboxylic acid derivatives continues to be an active area of research, with scientists designing and synthesizing novel compounds with a wide range of potential applications. mdpi.comnih.govnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-ethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-8-3-4-9-6-10(12(14)15)7-13-11(9)5-8/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMGUVPYUJSNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=NC=C(C=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589169 | |

| Record name | 7-Ethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948290-70-8 | |

| Record name | 7-Ethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Ethylquinoline 3 Carboxylic Acid and Its Structural Analogs

Strategic Approaches in the Construction of the Quinoline-3-carboxylic Acid Core

The formation of the fundamental quinoline (B57606) ring system, featuring a carboxylic acid at the 3-position, can be achieved through various strategic routes. These range from adaptations of historic name reactions to more recent, highly efficient domino processes.

Adaptations of Classical Heterocyclic Annulation Reactions

Several classical methods for quinoline synthesis, discovered in the late 19th century, provide the foundational chemistry for producing the quinoline scaffold. organicreactions.org While not all directly yield 3-carboxylic acid derivatives in their archetypal form, their principles are often adapted for this purpose.

Skraup Synthesis : The traditional Skraup reaction involves heating aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. pharmaguideline.comwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation. pharmaguideline.comquimicaorganica.org While primarily used for synthesizing quinoline itself, variations using substituted anilines and different unsaturated carbonyl compounds can lead to a range of derivatives. pharmaguideline.com

Conrad-Limpach Synthesis : This method involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The reaction pathway is temperature-dependent; at lower temperatures, a β-amino acrylate (B77674) is formed, which cyclizes to a 4-quinolone, while at higher temperatures, a β-ketoester anilide is formed, leading to a 2-quinolone. pharmaguideline.comquimicaorganica.org The mechanism begins with the aniline attacking the keto group of the β-ketoester, eventually forming a Schiff base that undergoes an electrocyclic ring closing at high temperatures (around 250 °C). wikipedia.org The final product is typically a 4-hydroxyquinoline. wikipedia.orgscribd.com

Friedländer Synthesis : This is one of the most versatile and direct methods for obtaining substituted quinolines. The reaction condenses a 2-aminobenzaldehyde (B1207257) or 2-amino ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. organicreactions.orgwikipedia.orgresearchgate.net The condensation can be catalyzed by acids or bases. organicreactions.orgorganic-chemistry.org To specifically synthesize a quinoline-3-carboxylic acid derivative, a 2-aminobenzaldehyde could be reacted with pyruvic acid or its ester equivalent. A significant modification to this process involves the in situ reduction of 2-nitrobenzaldehydes using reagents like iron in acetic acid, which circumvents the often-limited availability of stable 2-aminobenzaldehydes. mdpi.com

Pfitzinger Reaction : The Pfitzinger reaction is a key method for synthesizing quinoline-4-carboxylic acids . pharmaguideline.comwikipedia.orgresearchgate.net It involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgias.ac.in The base, such as potassium hydroxide, hydrolyzes the amide bond in isatin to form a keto-acid intermediate, which then condenses with the carbonyl compound, cyclizes, and dehydrates to form the final quinoline-4-carboxylic acid. wikipedia.org While highly effective for 4-carboxyquinolines, this method is not the primary route for 3-carboxy derivatives. organicreactions.orgwikipedia.org

| Classical Reaction | Key Reactants | Typical Quinoline Product | Reference |

|---|---|---|---|

| Skraup | Aniline, Glycerol, Oxidizing Agent | Quinoline (unsubstituted) | pharmaguideline.comwikipedia.org |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinoline (4-Quinolone) | wikipedia.orgjptcp.com |

| Friedländer | 2-Aminobenzaldehyde, Compound with α-methylene group | Substituted Quinolines | wikipedia.orgorganic-chemistry.org |

| Pfitzinger | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic Acid | wikipedia.orgresearchgate.net |

Contemporary Methods for Quinoline Ring Formation

Modern synthetic chemistry offers more streamlined approaches, such as domino reactions, which allow for the construction of complex molecules like quinoline-3-carboxylic acids in a more efficient manner.

Domino Reactions from Arylmethyl Azides : A notable contemporary method provides a convenient synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from arylmethyl azides. nih.gov This domino process is initiated by an acid-promoted rearrangement of the arylmethyl azide (B81097) to create an N-aryl iminium ion. nih.gov This reactive intermediate then undergoes an addition reaction with ethyl 3-ethoxyacrylate, followed by intramolecular electrophilic aromatic substitution, elimination, and subsequent oxidation to yield the quinoline product in moderate to excellent yields. nih.gov

Oxidative Pathways for Carboxylic Acid Introduction on Quinoline Rings

An alternative strategy involves modifying a pre-existing, appropriately substituted quinoline ring to introduce the carboxylic acid group.

One such method involves the palladium-catalyzed carbonylation of a di-substituted quinoline. For instance, 2,3-dichloroquinoline (B1353807) can be converted to 2,3-quinolinedicarboxylic acid dimethyl ester through a palladium-catalyzed reaction with carbon monoxide in methanol. google.com This diester is then hydrolyzed to the corresponding dicarboxylic acid. The final step leverages the relative instability of the carboxyl group at the 2-position, which can be selectively removed by heating, yielding the desired quinoline-3-carboxylic acid. google.com

Targeted Functional Group Transformations and Derivatization Strategies

Once the quinoline-3-carboxylic acid core or its ester precursor is synthesized, further transformations can be carried out on the carboxylic acid moiety to create various derivatives.

Esterification and Hydrolytic Routes for the Carboxylic Acid Moiety

The interconversion between the carboxylic acid and its ester form is a fundamental and frequently used transformation.

Esterification : The conversion of a quinoline-3-carboxylic acid to its corresponding ester can be achieved through various standard methods. One specific example involves generating the cesium salt of the carboxylic acid, which is then reacted with an alkyl halide, such as iodomethane, to produce the methyl ester. nih.gov

Hydrolysis : The reverse reaction, converting a quinoline-3-carboxylic acid ester back to the parent carboxylic acid, is a crucial step, especially when the synthesis yields an ester. nih.govresearchgate.net This hydrolysis is typically accomplished by heating the ester with an aqueous acid or base. nih.govgoogle.com For example, the hydrolysis of 2-styrylquinoline-3-carboxylate derivatives has been reported as a method to enhance biological selectivity. nih.gov

Amide Bond Formation via Nucleophilic Acyl Substitution and Activating Agents

The synthesis of amides from carboxylic acids requires specific strategies to overcome the inherent reactivity challenges. The direct reaction between a carboxylic acid and an amine is often difficult because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. orgoreview.comchemistrysteps.comlibretexts.org

To facilitate this transformation, coupling agents are employed to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a widely used reagent for this purpose. orgoreview.comchemistrysteps.com The mechanism involves the following steps:

The carboxylic acid first protonates the DCC molecule. youtube.com

The resulting carboxylate ion then acts as a nucleophile, attacking the now highly electrophilic central carbon of the protonated DCC. libretexts.orglibretexts.org

This forms a highly reactive O-acylisourea intermediate, which has a good leaving group. libretexts.org

The amine can then act as a nucleophile, attacking the carbonyl carbon of this activated intermediate. orgoreview.comlibretexts.org

The tetrahedral intermediate collapses, eliminating the stable N,N'-dicyclohexylurea byproduct and forming the desired amide bond. orgoreview.comyoutube.com This method is broadly applicable and is a cornerstone of peptide synthesis. orgoreview.com

Synthesis of Acyl Halides from Carboxylic Acids (e.g., Thionyl Chloride-Mediated Reactions)

The conversion of carboxylic acids to acyl halides is a fundamental transformation in organic synthesis, creating a more reactive species for subsequent reactions such as amidation and esterification. Among the various reagents available for this purpose, thionyl chloride (SOCl₂) is one of the most common and efficient for converting quinoline-3-carboxylic acids into their corresponding acyl chlorides. youtube.com

The reaction involves treating the carboxylic acid with thionyl chloride, often under reflux conditions. This process is highly effective because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that bubble out of the reaction mixture, driving the equilibrium towards the product. youtube.com

The general mechanism proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent decomposition to form the final acyl chloride, SO₂, and HCl. youtube.com To enhance the reaction rate, a catalyst such as dimethylformamide (DMF) is often employed. youtube.com The catalyst works by first reacting with thionyl chloride to form a Vilsmeier-type intermediate (a chloroiminium salt), which is a more potent acylating agent for the carboxylic acid. youtube.com

This method is directly applicable to the synthesis of quinoline-3-carbonyl chloride from quinoline-3-carboxylic acid, a key intermediate in the synthesis of various derivatives. The electrophilic nature of the resulting carbonyl chloride group makes it highly reactive toward nucleophiles like amines and alcohols, enabling the creation of a diverse library of quinoline-3-carboxamides (B1200007) and esters.

Introduction of Diverse Substituents on the Quinoline Nucleus (e.g., Halogenation, Alkylation, Arylation)

The functionalization of the quinoline ring is crucial for modifying the pharmacological and chemical properties of quinoline-based compounds. Methods for introducing halogens, alkyl groups, and aryl groups are of particular interest.

Halogenation:

Halogenated quinolines are valuable precursors for further structural modifications and often exhibit significant biological activity. nih.gov The site of halogenation on the quinoline nucleus depends on the reaction conditions and the directing effects of existing substituents.

Electrophilic Halogenation: Electrophilic substitution reactions on the quinoline ring typically occur on the benzene (B151609) portion, which is more activated than the electron-deficient pyridine (B92270) ring. researchgate.net For instance, nitration and sulfonation of quinoline primarily yield a mixture of 5- and 8-substituted products. uop.edu.pk

Site-Selective Halogenation: Achieving site-selectivity can be challenging. However, specific protocols have been developed. A metal-free, operationally simple method for the C5-halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source at room temperature. rsc.orgrsc.org This reaction demonstrates high regioselectivity and functional group tolerance. rsc.orgrsc.org

Synthesis of 3-Haloquinolines: Direct halogenation at the 3-position is not typical. However, 3-haloquinolines can be synthesized through cyclization reactions. One such method involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), which affords 3-halogenated quinolines in moderate to good yields. nih.gov

| Halogenation Method | Reagent(s) | Position(s) | Key Features |

| Remote C-H Halogenation | Trihaloisocyanuric acid | C5 (on 8-substituted quinolines) | Metal-free, room temperature, high regioselectivity. rsc.orgrsc.org |

| Electrophilic Cyclization | ICl, I₂, Br₂ | C3 | Synthesizes 3-haloquinolines from N-(2-alkynyl)anilines. nih.gov |

| Nucleophilic Substitution | Sodamide (NaNH₂) | C2 | Forms 2-aminoquinoline. uop.edu.pk |

Alkylation:

Alkylation of the quinoline nucleus can be achieved through nucleophilic substitution, particularly on the electron-deficient pyridine ring. The reaction of quinoline with organolithium reagents is a common method. For example, treating quinoline with n-butyl-lithium results in the formation of 2-n-butylquinoline. uop.edu.pk The substitution preferentially occurs at the C2-position, or at C4 if the C2-position is blocked. uop.edu.pk

Exploration of Sustainable and Efficient Synthetic Protocols (e.g., Catalytic Approaches, Microwave-Assisted Synthesis, Ionic Liquids)

Modern synthetic chemistry emphasizes the development of "green" and efficient protocols that minimize waste, reduce reaction times, and avoid harsh conditions. The synthesis of quinolines has benefited significantly from such innovations.

Catalytic Approaches:

Catalytic methods offer an alternative to stoichiometric reagents, often leading to higher efficiency and better atom economy.

Palladium-Catalyzed Carbonylation: A method for synthesizing substituted 3-quinolinecarboxylic acids involves the palladium-catalyzed carbonylation of functionalized quinolines. For example, 2,3-dichloroquinoline can be converted to dimethyl 2,3-quinolinedicarboxylate using carbon monoxide in the presence of a palladium chloride and triphenylphosphine (B44618) catalyst. google.com Subsequent selective hydrolysis and decarboxylation can yield the desired 3-carboxylic acid. google.com

Nanocatalysts: The use of nanobased recyclable catalysts is an emerging area for quinoline synthesis. These catalysts offer advantages such as high efficiency, reusability, and milder reaction conditions compared to traditional methods that may require harsh acids or bases, longer reaction times, and costly or hazardous materials. acs.org

Microwave-Assisted Synthesis:

Microwave irradiation has become a powerful tool for accelerating organic reactions. researchgate.net

Rapid Synthesis: It can dramatically reduce reaction times from hours to minutes, while often increasing product yields and selectivity. scielo.brscielo.org.mx

Solvent-Free Conditions: Many microwave-assisted organic syntheses (MAOS) can be performed under solvent-free conditions, which is a key principle of green chemistry. scielo.org.mx

Synthesis of Quinoline-3-carboxylic Acids: A series of quinoline-3-carboxylic acid derivatives has been synthesized using microwave irradiation, highlighting its utility for creating these valuable structures under efficient and controlled conditions. nih.gov

Ionic Liquids:

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts. scielo.org.mx

Green Solvents: Their negligible vapor pressure, non-flammability, and thermal stability make them an excellent alternative to volatile organic solvents. scielo.org.mx

Catalytic Activity: ILs can themselves act as catalysts for various transformations. scielo.org.mx

Synergy with Microwaves: Ionic liquids couple very effectively with microwave energy due to their ionic nature. researchgate.netscielo.org.mx This synergistic effect can lead to remarkably short reaction times and high yields. scielo.br For instance, the combination of ionic liquids and microwave irradiation has been used for the efficient synthesis of novel quinoline derivatives. researchgate.netscielo.br

| Sustainable Protocol | Key Reagents/Conditions | Advantages |

| Catalytic Approaches | Palladium catalysts, Nanocatalysts | High efficiency, reusability, milder conditions, reduced waste. google.comacs.org |

| Microwave-Assisted Synthesis | Microwave irradiation | Drastically reduced reaction times, higher yields, potential for solvent-free reactions. scielo.org.mxnih.gov |

| Ionic Liquids | Imidazolium-based ILs | "Green" solvent alternative, can act as a catalyst, high thermal stability, synergistic effects with microwaves. researchgate.netscielo.org.mx |

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Ethylquinoline 3 Carboxylic Acid Derivatives

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 7-Ethylquinoline-3-carboxylic acid, ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a quinoline (B57606) derivative typically shows distinct signals for the aromatic protons on the quinoline ring system and the protons of the ethyl and carboxylic acid groups. chemicalbook.comresearchgate.net The acidic proton of the carboxylic acid is characteristically found at a very downfield chemical shift, often in the range of 10-13 ppm, and may appear as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. chemicalbook.comlibretexts.orglibretexts.org Protons on the quinoline ring will appear in the aromatic region (typically 7-9 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and other substituents. chemicalbook.com The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their coupling providing clear evidence of their connectivity. Protons on carbons adjacent to the carboxylic acid group are typically observed in the 2-3 ppm range. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, identifying all unique carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing in the range of 165-185 ppm. oregonstate.edulibretexts.org The carbons of the quinoline ring will resonate in the aromatic region, generally between 125 and 150 ppm. oregonstate.edulibretexts.org The chemical shifts of the ethyl group carbons will be found in the aliphatic region of the spectrum. The broad range of chemical shifts in ¹³C NMR helps to resolve all carbon signals, including quaternary carbons which are not observed in ¹H NMR. oregonstate.edu

2D NMR Techniques: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the ¹H and ¹³C signals. COSY experiments reveal which protons are coupled to each other, helping to trace out the spin systems within the molecule, such as the ethyl group and the arrangement of protons on the quinoline ring. mdpi.com HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. mdpi.com For more complex structural elucidation, Heteronuclear Multiple Bond Correlation (HMBC) can identify longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for confirming the placement of substituents on the quinoline ring and the connectivity of the carboxylic acid group. mdpi.comprinceton.edu

Table 1: Typical NMR Spectroscopic Data for Quinoline-3-carboxylic Acid Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (Carboxylic Acid) | 10 - 13 | broad singlet | Highly deshielded, disappears on D₂O exchange. chemicalbook.comlibretexts.orglibretexts.org |

| ¹H (Aromatic) | 7 - 9 | doublets, triplets, multiplets | Specific shifts and coupling depend on substitution pattern. chemicalbook.com |

| ¹H (Ethyl -CH₂) | ~2.5 - 3.0 | quartet | Coupled to the -CH₃ protons. |

| ¹H (Ethyl -CH₃) | ~1.2 - 1.5 | triplet | Coupled to the -CH₂ protons. |

| ¹³C (Carbonyl) | 165 - 185 | singlet | Characteristic of a carboxylic acid. oregonstate.edulibretexts.org |

| ¹³C (Aromatic) | 125 - 150 | singlets | Chemical shifts distinguish different carbon environments in the ring. oregonstate.edulibretexts.org |

| ¹³C (Ethyl -CH₂) | ~25 - 35 | singlet | |

| ¹³C (Ethyl -CH₃) | ~10 - 15 | singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the quinoline ring.

Determination of Molecular Mass and Fragmentation Patterns by Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. mdpi.comrsc.org

For this compound, with a molecular formula of C₁₂H₁₁NO₂, the expected monoisotopic mass is 201.0790 g/mol . sigmaaldrich.com The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. In many cases, especially with aromatic carboxylic acids, the molecular ion peak is prominent. youtube.com

Common fragmentation pathways for carboxylic acids in mass spectrometry include the loss of the hydroxyl group (-OH, a loss of 17 mass units) and the loss of the entire carboxyl group (-COOH, a loss of 45 mass units). libretexts.org For this compound, this would result in fragment ions at m/z [M-17]⁺ and [M-45]⁺. Another characteristic fragmentation is the McLafferty rearrangement, which can occur in molecules containing a carbonyl group and an abstractable gamma-hydrogen. youtube.comyoutube.com This rearrangement can lead to the formation of a prominent peak. The fragmentation of the ethyl group can also be observed, leading to the loss of a methyl radical (CH₃, a loss of 15 mass units) or an ethyl radical (C₂H₅, a loss of 29 mass units).

Table 2: Predicted Mass Spectrometric Fragments for this compound

| Fragment | Mass Loss (Da) | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | 0 | 201.0790 | Molecular Ion |

| [M-OH]⁺ | 17 | 184.0719 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 45 | 156.0810 | Loss of carboxyl group |

| [M-CH₃]⁺ | 15 | 186.0634 | Loss of methyl radical from ethyl group |

| [M-C₂H₅]⁺ | 29 | 172.0498 | Loss of ethyl radical |

Note: The relative intensities of these fragments can provide further structural insights.

Solid-State Structural Analysis through X-ray Crystallography

For example, studies on related quinoline carboxylate derivatives have shown that the quinoline ring system is essentially planar. nih.govresearchgate.net The crystal structure is often stabilized by intermolecular interactions such as hydrogen bonding and π–π stacking. nih.govresearchgate.netmdpi.com In the case of this compound, the carboxylic acid group can form strong hydrogen bonds, often leading to the formation of dimers in the solid state. mdpi.com The ethyl group's conformation and its orientation relative to the quinoline ring can also be precisely determined.

Crystallographic data for a related compound, ethyl 3,7-dichloroquinoline-8-carboxylate, reveals a tetragonal crystal system. nih.gov Another example, a silver(I) complex with ethyl quinoline-3-carboxylate, crystallized in the triclinic system. mdpi.com This highlights that the crystal system can vary depending on the specific derivative and any co-crystallized molecules.

Table 3: Illustrative Crystallographic Parameters for a Quinoline Carboxylate Derivative

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Triclinic | Describes the basic symmetry of the unit cell. mdpi.com |

| Space Group | P-1 | Defines the symmetry operations within the unit cell. mdpi.com |

| a (Å) | 8.6475 (2) | Unit cell dimension. mdpi.com |

| b (Å) | 11.4426 (3) | Unit cell dimension. mdpi.com |

| c (Å) | 15.2256 (3) | Unit cell dimension. mdpi.com |

| α (°) | 73.636 (2) | Angle between b and c axes. mdpi.com |

| β (°) | 79.692 (2) | Angle between a and c axes. mdpi.com |

| γ (°) | 86.832 (2) | Angle between a and b axes. mdpi.com |

| Volume (ų) | 1422.19 (6) | Volume of the unit cell. mdpi.com |

| Z | 2 | Number of molecules per unit cell. mdpi.com |

Note: These values are for a related silver complex and serve as an example of the type of data obtained from X-ray crystallography.

Vibrational and Electronic Transitions Characterization using Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. orgchemboulder.com A very broad O-H stretching band is typically observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. libretexts.orgorgchemboulder.com The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band typically between 1680 and 1725 cm⁻¹. rsc.orgorgchemboulder.com The C-O stretching and O-H bending vibrations of the carboxylic acid group also produce characteristic bands in the fingerprint region of the spectrum. orgchemboulder.com Additionally, C-H stretching vibrations of the aromatic ring and the ethyl group will be present, as well as various C=C and C=N stretching vibrations from the quinoline ring system. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the quinoline chromophore. Quinoline itself exhibits characteristic π→π* transitions. The presence of substituents, such as the ethyl and carboxylic acid groups, can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. Generally, carboxylic acids without extensive conjugation absorb at wavelengths too low to be useful for routine analysis (around 210 nm). libretexts.orglibretexts.org However, the quinoline ring system provides significant conjugation, leading to absorptions at higher wavelengths that are more readily measurable. The n→π* transition of the carbonyl group is typically weak and may be observed as a shoulder on the more intense π→π* bands. masterorganicchemistry.com

Table 4: Characteristic Spectroscopic Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| IR | 2500 - 3300 | O-H stretch (broad, strong) libretexts.orgorgchemboulder.com |

| IR | 1680 - 1725 | C=O stretch (strong) rsc.orgorgchemboulder.com |

| IR | ~1300 | C-O stretch |

| UV-Vis | ~210 - 350 | π→π* transitions of the quinoline ring |

Note: The exact positions of the absorption bands can be influenced by the solvent and the specific molecular environment.

Mechanistic Investigations of Biological Activities of Quinoline 3 Carboxylic Acid Derivatives in Vitro Studies

Anticancer and Antiproliferative Mechanisms

The anticancer properties of quinoline-3-carboxylic acid derivatives are attributed to their ability to interfere with several crucial cellular processes, leading to the inhibition of cancer cell growth and the induction of cell death.

The antiproliferative efficacy of quinoline-3-carboxylic acid derivatives has been demonstrated across a variety of human cancer cell lines. Studies have shown that specific substitutions on the quinoline (B57606) ring system are crucial for enhancing cytotoxic activity. For instance, a series of 2,4-disubstituted quinoline-3-carboxylic acid derivatives displayed micromolar inhibition against the MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cell lines. nih.goveurekaselect.com Notably, compounds designated as 2f and 2l from this series were identified as being particularly potent and selective. nih.goveurekaselect.com The design of these acidic molecules, derived from their ester precursors, was intended to increase their concentration within the acidic environment of tumor tissues, thereby enhancing their selective toxicity towards cancer cells over non-cancerous cells. nih.goveurekaselect.com

Further research into other quinoline derivatives has confirmed their activity against additional cell lines. For example, certain quinoline-4-carboxylic acid-chalcone hybrids have demonstrated high cytotoxic activity against MCF-7 and A375 (melanoma) cells. researchgate.net Similarly, other studies have reported the antiproliferative effects of related compounds on HCT116 (colon carcinoma), A549 (lung cancer), and HepG2 (liver cancer) cell lines. researchgate.netresearchgate.netnih.gov The effectiveness of these compounds is often concentration-dependent and varies based on the specific chemical structure of the derivative. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Quinoline Carboxylic Acid Derivatives

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7, K562 | Micromolar inhibition; compounds 2f and 2l were most potent. | nih.goveurekaselect.com |

| Quinoline-4-carboxylic acid-chalcone hybrids | MCF-7, A375 | High cytotoxic activity. | researchgate.net |

| Thienopyrimidine derivatives | HepG2, MCF-7 | Cytotoxicity and cell cycle arrest. | nih.gov |

A primary molecular target for the anticancer activity of certain quinoline carboxylic acids is the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). researchgate.netnih.gov DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. nih.gov By inhibiting DHODH, these compounds deplete the pyrimidine supply, leading to an arrest of the cell cycle at the S-phase and halting cell proliferation. nih.gov

A structure-guided design approach has led to the development of potent quinoline-4-carboxylic acid analogues that act as DHODH inhibitors. nih.govnih.govacs.org For example, analogue 41 and analogue 43 were found to be highly potent inhibitors of DHODH with IC₅₀ values of 9.71 ± 1.4 nM and 26.2 ± 1.8 nM, respectively. nih.govnih.govacs.org Molecular docking studies reveal that the carboxylic acid moiety of these inhibitors typically forms a salt bridge with an arginine residue (e.g., R136) and a hydrogen bond with a glutamine residue (e.g., Q47) in the enzyme's binding pocket, while the quinoline core engages in hydrophobic interactions. nih.gov

Table 2: DHODH Inhibitory Activity of Quinoline Carboxylic Acid Analogues

| Compound | DHODH IC₅₀ | Reference(s) |

|---|---|---|

| Analogue 41 | 9.71 ± 1.4 nM | nih.govnih.govacs.org |

| Analogue 43 | 26.2 ± 1.8 nM | nih.govnih.govacs.org |

Quinoline derivatives can also induce apoptosis (programmed cell death) and modulate the cell cycle through the inhibition of key regulatory proteins like Pim-1 kinase. nih.govnih.gov Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation by phosphorylating substrates that regulate apoptosis. nih.govresearchgate.net Overexpression of Pim-1 is observed in various cancers, making it an attractive therapeutic target. nih.gov

A series of 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase. nih.govresearchgate.net Molecular modeling suggests that the 8-hydroxy-quinoline-7-carboxylic acid scaffold is a crucial pharmacophore that interacts with key residues, such as Asp186 and Lys67, within the ATP-binding pocket of the kinase. nih.govresearchgate.net The inhibition of Pim-1 by these compounds disrupts downstream signaling pathways that protect cancer cells from apoptosis. Other studies on pyridine-quinoline hybrids have shown that they not only inhibit Pim-1 but also significantly induce apoptosis and activate caspases 3/7, which are executioner enzymes in the apoptotic cascade. nih.gov Furthermore, some derivatives have been shown to exert their cytotoxic effects by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.gov

In addition to enzymatic inhibition, some quinoline-3-carboxylic acid derivatives exert their anticancer effects by directly interacting with DNA. benthamdirect.comnih.gov In-silico studies have shown that certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives can function as DNA minor groove-binding agents. benthamdirect.comnih.gov These compounds are predicted to bind to the A/T-rich minor groove region of the DNA double helix. benthamdirect.comnih.gov This binding is stabilized by hydrogen bonds between the drug molecule and the nucleic acid bases, such as adenine (B156593) and guanine. benthamdirect.comnih.gov By binding to the DNA, these agents can interfere with fundamental cellular processes like DNA replication and transcription, ultimately leading to cell death.

Antimicrobial Mechanisms

The quinoline core is a well-established scaffold in antimicrobial agents, and derivatives of quinoline-3-carboxylic acid continue this legacy by demonstrating activity against a range of pathogenic bacteria.

Derivatives of quinoline carboxylic acid have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.com The mechanism of action for many quinolone antibiotics involves the inhibition of crucial bacterial enzymes: DNA gyrase and topoisomerase IV. wikipedia.orgsemanticscholar.org These enzymes are essential for bacterial DNA replication, transcription, and repair. wikipedia.org DNA gyrase is often the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria. wikipedia.org

For example, studies on pyridobenzothiazine carboxylic acids, a related class of compounds, showed potent activity against various pathogens. nih.gov Similarly, the synthesis of novel 2-phenyl-quinoline-4-carboxylic acid derivatives has yielded compounds with good antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.com In one study, a new series of [2,3′-biquinoline]-4-carboxylic acid analogs were synthesized and evaluated, with several compounds showing good antibacterial activity compared to the standard drug, ciprofloxacin. semanticscholar.orgresearchgate.net Molecular docking studies supported these findings, suggesting that the compounds bind effectively to the active site of E. coli DNA gyrase B. semanticscholar.orgresearchgate.net Another derivative, 1-ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylic acid, was noted for its potent activity specifically against Gram-positive bacteria. nih.gov

Table 3: Mentioned Compounds in This Article

| Compound Name/Class |

|---|

| 7-Ethylquinoline-3-carboxylic acid |

| Quinoline-3-carboxylic Acid Derivatives |

| 2,4-disubstituted quinoline-3-carboxylic acid |

| Quinoline-4-carboxylic acid-chalcone hybrids |

| Dihydroorotate Dehydrogenase (DHODH) |

| 8-hydroxy-quinoline-7-carboxylic acid |

| Pim-1 Kinase |

| Pyridine-quinoline hybrids |

| Bcl-2 |

| Bax |

| [2,3′-biquinoline]-4-carboxylic acid |

| Ciprofloxacin |

| 2-phenyl-quinoline-4-carboxylic acid |

| 1-ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylic acid |

| Pyridobenzothiazine carboxylic acids |

| Doxorubicin |

Investigation of Bacterial DNA Gyrase Inhibition and Other Targets

There is currently no specific information available in the reviewed literature detailing the investigation of This compound as an inhibitor of bacterial DNA gyrase. While the broader class of quinoline carboxylic acids has been studied for antibacterial properties, with some derivatives targeting DNA gyrase, dedicated studies on the 7-ethyl substituted variant are not present in the available data.

Antiviral Mechanisms

No specific studies on the HIV-1 integrase inhibitory activity of This compound have been found in the reviewed literature. Research in this area has focused on other quinoline-3-carboxylic acid derivatives as potential scaffolds for HIV-1 integrase inhibitors, but the specific role and mechanism of the 7-ethyl variant have not been characterized.

While some quinoline carboxylic acids have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a host enzyme crucial for pyrimidine biosynthesis that can be targeted for antiviral effects, there is no specific data on This compound in this context. The potential for this specific compound to interact with viral enzymes or replication pathways via DHODH inhibition remains uninvestigated in the available literature.

Antimalarial and Antileishmanial Activity Mechanisms

The search for mechanistic details regarding the antimalarial and antileishmanial activities of This compound did not yield any specific results. Although the quinoline core is a well-known pharmacophore in antimalarial and antileishmanial drug discovery, the influence and mechanistic role of the 7-ethyl substitution on the quinoline-3-carboxylic acid scaffold have not been reported.

Anti-inflammatory and Antioxidant Mechanisms

No dedicated studies were found that investigate the anti-inflammatory and antioxidant mechanisms of This compound . While some quinoline derivatives have been evaluated for such properties, specific data, including detailed research findings for the 7-ethyl derivative, are absent from the reviewed scientific literature.

Modulation of Cholesteryl Ester Transfer Protein (CETP) Activity

There is no information available in the public domain regarding the modulation of Cholesteryl Ester Transfer Protein (CETP) activity by This compound . The potential for this compound to act as a CETP modulator has not been explored in the reviewed research.

Broader Effects on Cellular Processes and Metabolic Pathways

In vitro research has revealed that quinoline-3-carboxylic acid derivatives, including compounds structurally related to this compound, exert significant influence over a variety of fundamental cellular processes and metabolic pathways. These effects are foundational to their observed biological activities, such as anticancer and anti-inflammatory properties.

One of the key metabolic effects identified is the inhibition of cellular respiration. A study involving a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids demonstrated their capacity to inhibit the respiration of Ehrlich ascites cells. nih.gov This research suggested that the inhibitory action on the whole cell model was directly related to the lipophilicity (pi value) of the substituent at the 7-position. nih.gov Furthermore, the investigation pinpointed a specific intracellular target, the enzyme malate (B86768) dehydrogenase, as being susceptible to inhibition by these compounds. The inhibition of this crucial enzyme in the citric acid cycle is correlated with the molar refractivity (MR) of the substituent, indicating a dependency on the substituent's volume and polarizability. nih.gov

The metabolism of these compounds has also been explored. In vitro studies using liver microsomes from various species showed that quinoline 3-carboxamide derivatives are metabolized by cytochrome P450 (CYP450) enzymes. nih.gov These metabolic processes typically involve hydroxylation and dealkylation. nih.gov Interestingly, the rate of microsomal clearance was found to be influenced by the nature of the substituent group; for instance, an ethyl group at the carboxamide position led to enhanced clearance compared to a methyl group. nih.gov

Beyond direct metabolic interference, these derivatives impact critical cellular signaling and repair mechanisms. Certain quinoline-3-carboxamides (B1200007) are recognized as potent inhibitors of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes the Ataxia-Telangiectasia Mutated (ATM) kinase. mdpi.com ATM kinase is a vital mediator of the DNA Damage Response (DDR). By binding to the hinge region of the kinase, these compounds act as competitive inhibitors of ATP, disrupting the cell's ability to repair DNA damage. mdpi.com This mechanism is a cornerstone of their potential application as adjuvants in cancer therapy. mdpi.com In silico studies, supported by in vitro fluorescence microscopy, have also suggested that some 2,4-disubstituted quinoline-3-carboxylic acid derivatives can act as DNA minor groove binding agents, directly interacting with the genetic material of the cell. nih.gov

The antiproliferative effects of quinoline-3-carboxylic acid derivatives have been documented across various cancer cell lines. Quinoline-3-carboxylic acid itself has shown significant growth inhibition capacities against the mammary MCF7 cell line. nih.gov Other derivatives have demonstrated cytotoxicity against cervical HELA cells and various other cancer cell lines like HCT116 and MDA-MB-231. mdpi.comnih.gov This antiproliferative action is often linked to the induction of apoptosis. For example, quinoline-carboxamide derivatives acting as P2X7 receptor antagonists were found to induce apoptosis in transfected cell lines, characterized by cellular shrinkage and nuclear condensation. nih.gov

In addition to their effects on cancer cells, these compounds exhibit immunomodulatory and anti-inflammatory activities. Quinoline-3-carboxylic acid demonstrated appreciable anti-inflammatory properties in studies using lipopolysaccharide (LPS)-induced RAW 264.7 mouse macrophages. nih.gov This suggests an ability to modulate inflammatory pathways, a process that is cellularly distinct from but often related to their anticancer effects. nih.gov Some quinoline-3-carboxamides are also noted for their broader immunomodulatory effects, including anti-angiogenic and anti-metastatic properties in preclinical models. researchgate.net

Finally, the scope of their influence on cellular processes extends to antiviral activity. Quinoline carboxylic acids sourced from Ephedra sinica have been shown to block the interaction between the SARS-CoV-2 receptor-binding domain and the human ACE2 receptor in a dose-dependent manner, effectively inhibiting a key step in viral entry into host cells. mdpi.com

The following tables summarize the inhibitory activities of various quinoline-3-carboxylic acid derivatives on cellular processes and kinases as reported in in-vitro studies.

Table 1: Growth Inhibition (GI₅₀) of Quinoline-3-Carboxamide (B1254982) Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | GI₅₀ (µM) | Reference |

| Compound 6b (A quinoline-3-carboxamide derivative) | HCT116 | 0.83 | mdpi.com |

| Compound 6b (A quinoline-3-carboxamide derivative) | MDA-MB-468 | 0.96 | mdpi.com |

| Compound 6b (A quinoline-3-carboxamide derivative) | MDA-MB-231 | 0.65 | mdpi.com |

| KU60019 (Reference ATM kinase inhibitor) | HCT116 | 0.009 | mdpi.com |

| KU60019 (Reference ATM kinase inhibitor) | MDA-MB-468 | 0.008 | mdpi.com |

| KU60019 (Reference ATM kinase inhibitor) | MDA-MB-231 | 0.007 | mdpi.com |

Table 2: Inhibitory Concentration (IC₅₀) of Quinoline Derivatives against Cellular Receptors and Kinases

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

| Quinoline-6-carboxamide derivative (2f) | h-P2X7R | 0.566 | nih.gov |

| Quinoline-6-carboxamide derivative (2e) | h-P2X7R | 0.624 | nih.gov |

| Quinoline-6-carboxamide derivative (2g) | h-P2X7R | 0.813 | nih.gov |

| Tetrazolo-quinoline-4-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 | researchgate.net |

| 2-Aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 | researchgate.net |

Structure Activity Relationship Sar and Structural Optimization of Quinoline 3 Carboxylic Acid Scaffolds

Systemic Analysis of Substituent Effects on the Quinoline (B57606) Ring (e.g., Ethyl Group at C-7, Carboxylic Acid at C-3) on Biological Activity

The biological activity of quinoline derivatives is highly dependent on the substitution pattern on the heterocyclic ring system. rsc.org The introduction of different functional groups at various positions can significantly alter a molecule's potency, selectivity, and pharmacokinetic properties.

The ethyl group at the C-7 position is a key substituent. Generally, the benzo portion of the quinoline ring is a critical region where substitutions can modulate activity. nih.gov While specific SAR data for a 7-ethyl group on the quinoline-3-carboxylic acid scaffold is not extensively detailed in the literature, general principles suggest its role. Alkyl groups, such as ethyl, are hydrophobic and can influence the molecule's interaction with hydrophobic pockets within a biological target. This can enhance binding affinity and, consequently, biological activity. For instance, in other heterocyclic systems, the introduction of small alkyl groups has been shown to enhance potency. The precise impact would be target-dependent, but the C-7 position offers a vector for modifying lipophilicity and steric profile without interfering directly with the key binding interactions often associated with the pyridine (B92270) part of the ring.

The carboxylic acid at the C-3 position is a well-studied and critical feature for the biological activity of this class of compounds. Its position on the quinoline ring is crucial. For example, studies on quinoline-4-carboxylic acids have shown a strict requirement for the carboxylic acid at the C-4 position for the inhibition of dihydroorotate (B8406146) dehydrogenase. nih.gov By analogy, the C-3 carboxylate in the 7-ethylquinoline-3-carboxylic acid scaffold is expected to play a pivotal role in target interaction, likely acting as a key hydrogen bond donor or acceptor, or engaging in ionic interactions with receptor sites. nih.govresearchgate.net

The table below summarizes the general effect of substituents on the quinoline ring based on studies of various quinoline carboxylic acid derivatives.

| Position | Substituent Type | General Effect on Biological Activity | Reference |

| C-2 | Bulky, hydrophobic groups (e.g., substituted phenyl) | Often necessary for potency; interacts with hydrophobic pockets. Can act as a hydrogen bond donor/acceptor. | nih.govbenthamdirect.com |

| C-3 | Carboxylic Acid | Critical for target binding and efficacy; acts as a key interaction point (H-bonding, ionic). | nih.govnih.gov |

| C-4 | Carboxylic Acid (in other isomers) | Strict requirement for activity against certain targets like dihydroorotate dehydrogenase. | nih.gov |

| C-6 | Halogens (e.g., Fluorine) | Can enhance potency and alter the electronic properties of the ring system. | nih.gov |

| C-7 | Alkyl Groups (e.g., Ethyl) | Modulates lipophilicity and steric interactions. | sapub.org |

| C-8 | Hydroxyl Group | Can act as a crucial pharmacophore for kinase inhibition through hydrogen bonding. | nih.govresearchgate.net |

Criticality of the Carboxylic Acid Moiety for Target Binding and Efficacy

The carboxylic acid group at the C-3 position of the quinoline scaffold is consistently identified as a fundamental feature for biological activity across multiple targets. Its importance stems from its ability to participate in strong and specific interactions with biological macromolecules.

Studies on various quinoline carboxylic acid derivatives have demonstrated that this moiety is often essential for anchoring the molecule within the active site of an enzyme or receptor. For example, in the context of Pim-1 kinase inhibitors, the 8-hydroxy-quinoline-7-carboxylic acid moiety was identified as a crucial pharmacophore, with the carboxylic acid likely interacting with key residues in the ATP-binding pocket. nih.govresearchgate.net

Similarly, for quinoline derivatives targeting DNA, the carboxylic acid can form hydrogen bonds with the nucleic acid base pairs in the minor groove. nih.govresearchgate.net The ionized form of the carboxylic acid (carboxylate) can also form strong ionic bonds or salt bridges with positively charged amino acid residues, such as lysine or arginine, within a protein's active site. This electrostatic interaction can be a primary determinant of binding affinity. The strict requirement for a carboxylic acid at specific positions, as seen in inhibitors of dihydroorotate dehydrogenase, underscores its non-negotiable role in the binding mode for certain targets. nih.gov

Delineation of Key Pharmacophoric Features Essential for Activity across Different Biological Targets

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For the quinoline-3-carboxylic acid scaffold, several key pharmacophoric features can be delineated based on extensive research.

A generalized pharmacophore model for biologically active quinoline derivatives often includes:

A Hydrogen Bond Acceptor: The nitrogen atom in the quinoline ring is a key hydrogen bond acceptor.

A Hydrogen Bond Donor/Acceptor: The carboxylic acid group at the C-3 position is a critical feature, capable of both donating and accepting hydrogen bonds or participating in ionic interactions. nih.govresearchgate.net

An Aromatic Ring System: The planar, aromatic quinoline core allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. nih.gov

Hydrophobic/Substituent Regions: Positions like C-2 and C-7 provide sites for substitution with hydrophobic groups (like the C-7 ethyl group) that can interact with non-polar regions of the binding site, thereby enhancing affinity and selectivity. nih.gov

For instance, a pharmacophore model developed for antioxidant quinoline derivatives identified an aromatic ring and three hydrogen bond acceptors as the key chemical features. nih.gov In the case of Pim-1 kinase inhibitors, the 8-hydroxy-quinoline 7-carboxylic acid moiety itself constitutes the core pharmacophore, highlighting the importance of specific hydrogen bonding groups on the benzo ring. nih.govresearchgate.net

Correlation between Physicochemical Parameters (e.g., pKa) and Selective Biological Activity

The physicochemical properties of a drug molecule, such as its acidity (pKa), play a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-specific activity. For quinoline-3-carboxylic acid derivatives, the pKa of the carboxylic acid group is a particularly important parameter.

The ionization state of the carboxylic acid, which is determined by its pKa and the pH of the surrounding environment, can significantly influence its ability to cross biological membranes and interact with its target. For instance, research has shown that for certain 2-styryl quinoline derivatives with antitumor activity, the lower pKa of the carboxylic acid was linked to selective absorption in the acidic microenvironment of tumor tissues. researchgate.net In this acidic environment, the compound exists in its less polar, unionized form, which is more favorable for absorption into cancer cells. Conversely, in normal tissues with a physiological pH, the compound remains in its ionized (carboxylate) form, which is less readily absorbed, thus contributing to selective toxicity towards cancer cells. researchgate.net This demonstrates a direct correlation between a physicochemical parameter (pKa) and selective biological activity.

Rational Design Strategies for Enhancing Potency and Selectivity Based on SAR Insights

The insights gained from SAR studies are instrumental in the rational design of new quinoline-3-carboxylic acid derivatives with improved potency and selectivity. These strategies involve the judicious modification of the quinoline scaffold.

One common strategy is the optimization of substituents at key positions . Based on SAR, if a hydrophobic pocket is identified in the target's binding site, introducing or modifying hydrophobic groups at positions like C-2 or C-7 (e.g., the ethyl group) can lead to more potent inhibitors. nih.gov For example, optimizing quinoline-3-carboxamide (B1254982) derivatives as EGFR inhibitors involved exploring different substituents to enhance binding affinity. nih.gov

Another strategy is bioisosteric replacement . This involves replacing the carboxylic acid group with other acidic moieties, such as a tetrazole, to potentially improve metabolic stability or alter binding interactions, as has been explored for protein kinase CK2 inhibitors. nih.gov

Blocking metabolism is another key design approach. By introducing groups like fluorine atoms or sterically bulky groups (e.g., t-butyl) at metabolically labile positions, the compound's pharmacokinetic profile can be improved, leading to enhanced in vivo efficacy. benthamscience.com

Finally, scaffold hopping and hybridization involve combining the key pharmacophoric features of the quinoline-3-carboxylic acid scaffold with other known active motifs to create hybrid molecules with dual or enhanced activity. This simultaneous modulation of interactions with a target can be a powerful strategy for developing next-generation therapeutic agents. benthamscience.com

Future Research Directions and Perspectives for 7 Ethylquinoline 3 Carboxylic Acid in Chemical Biology

Innovative Synthetic Methodologies for Novel Analog Libraries

The generation of diverse chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of 7-ethylquinoline-3-carboxylic acid. While classic methods for quinoline (B57606) synthesis such as the Skraup, Combes, and Doebner reactions provide foundational routes, future research will likely focus on more efficient and versatile strategies to generate novel analog libraries. nih.govnih.gov

Modern synthetic approaches are increasingly moving towards one-pot, multi-component reactions that offer advantages in terms of speed, cost-effectiveness, and ease of purification. nih.gov For instance, a one-pot, three-component method using a catalyst like trifluoroacetic acid can be employed to synthesize a variety of substituted quinoline-3-carboxylic acids. acs.org This approach allows for the rapid generation of a library of analogs by varying the aniline (B41778), aldehyde, and pyruvic acid starting materials. nih.govacs.org

Furthermore, microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds, including quinoline derivatives. researchgate.netrsc.org The application of microwave irradiation to established reactions, such as the Friedländer annulation, can facilitate the efficient production of diverse quinoline scaffolds. mdpi.com

The development of novel palladium-catalyzed carbonylation reactions also presents an innovative route to substituted 3-quinoline carboxylic acids from functionalized quinolines. google.com This method, which involves a selective decarboxylation step, offers a new avenue for accessing previously hard-to-synthesize derivatives. google.com The creation of libraries can also be facilitated by high-throughput screening kits, such as those available for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions, which allow for the rapid screening of catalysts and reaction conditions to optimize the synthesis of novel analogs. sigmaaldrich.com

Future synthetic efforts will likely focus on:

Combinatorial Synthesis: Employing solid-phase or solution-phase combinatorial chemistry to rapidly generate large libraries of this compound amides, esters, and other derivatives for high-throughput screening.

Diversity-Oriented Synthesis: Designing synthetic routes that can generate structurally diverse and complex quinoline-based scaffolds from simple starting materials. koreascience.kr

Late-Stage Functionalization: Developing methods for the selective modification of the this compound core at various positions to fine-tune biological activity.

| Compound Name | Synthesis Method | Key Features |

| Substituted Quinoline-3-Carboxylic Acids | One-pot, three-component reaction | Rapid, cost-effective, high yield. nih.gov |

| Pyrano[3,2-c]quinoline-3-carboxylates | Microwave-assisted synthesis | Dual acting anti-cancer and anti-microbial agents. rsc.org |

| 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives | One-pot Williamson reaction and hydrolysis | Creates bis-quinoline systems. researchgate.net |

| 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives | Multi-step synthesis with final hydrolysis | Designed as potential HIV-1 integrase inhibitors. mdpi.com |

Advanced Computational Design for Rational Drug Discovery and Optimization

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound and its analogs, a variety of in silico techniques can be applied to predict their biological activity, understand their mechanism of action, and guide the synthesis of more potent and selective molecules.

Pharmacophore modeling is a powerful approach for identifying the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model was successfully developed for quinoline-3-carboxylic acid derivatives as HIV-1 integrase inhibitors, based on the structure of the known inhibitor GS-9137. mdpi.com This model identified key features such as a negatively ionizable group, a hydrogen bond acceptor, and hydrophobic aromatic regions, providing a blueprint for the design of new inhibitors. mdpi.com A similar approach was used to develop a pharmacophore model for antioxidant quinoline derivatives based on the structure of quercetin. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net Both 2D- and 3D-QSAR models have been developed for various quinoline derivatives to predict their activity against targets like Plasmodium falciparum, the causative agent of malaria. mdpi.com These models can help in identifying key structural descriptors that influence activity and in predicting the potency of newly designed analogs. mdpi.comresearchgate.net

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to its target protein. This technique has been extensively used to study the interaction of quinoline derivatives with various biological targets, including:

HIV-1 Integrase: To understand the binding interactions of novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives. mdpi.com

Protein Kinase CK2: To guide the design of 3-quinoline carboxylic acid derivatives as inhibitors. nih.govresearchgate.net

P-glycoprotein: To identify potential inhibitors for overcoming multidrug resistance in cancer. nih.gov

HDAC6: To screen for selective inhibitors with a carboxylic acid fragment. nih.gov

DNA Damage and Response (DDR) Kinases: To study the selectivity of quinoline-3-carboxamides (B1200007) for ATM kinase. mdpi.com

Molecular dynamics (MD) simulations can further be used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions. nih.govmdpi.com

Future computational efforts for this compound should focus on:

Integrated Approaches: Combining pharmacophore modeling, QSAR, and molecular docking to build comprehensive models for predicting activity and guiding lead optimization.

Machine Learning and AI: Utilizing advanced machine learning algorithms to develop more accurate predictive models from large datasets of quinoline derivatives. nih.gov

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the drug discovery process. nih.gov

| Computational Method | Application for Quinoline Derivatives | Reference |

| Pharmacophore Modeling | Design of HIV-1 integrase inhibitors and antioxidants. | mdpi.comnih.gov |

| QSAR | Predicting antimalarial activity and anticancer drug design. | mdpi.comresearchgate.net |

| Molecular Docking | Identifying inhibitors of protein kinase CK2, P-glycoprotein, and DDR kinases. | nih.govnih.govmdpi.com |

| Molecular Dynamics | Assessing the stability of ligand-protein complexes. | nih.govmdpi.com |

Exploration of Emerging Biological Targets and Associated Mechanistic Studies

The quinoline-3-carboxylic acid scaffold has been shown to interact with a diverse range of biological targets, leading to a wide array of pharmacological effects. While some targets are well-established, future research should aim to uncover novel biological targets and elucidate the underlying mechanisms of action for this compound and its derivatives.

Emerging research has highlighted the potential of quinoline derivatives as:

Antiviral Agents: Quinoline carboxylic acids found in Ephedra sinica have been shown to block the interaction between the SARS-CoV-2 receptor-binding domain and ACE2. mdpi.com Furthermore, various quinoline derivatives have demonstrated activity against other viruses, including HIV, by inhibiting key viral enzymes like integrase. nih.govmdpi.com

Anticancer Agents: Derivatives of quinoline-3-carboxylic acid have been investigated as inhibitors of several targets relevant to cancer, including protein kinase CK2, a key regulator of cell growth and proliferation, and topoisomerase II, an enzyme essential for DNA replication. rsc.orgnih.govresearchgate.net Additionally, some derivatives have shown the ability to overcome multidrug resistance by inhibiting P-glycoprotein. nih.gov The VEGFR tyrosine kinase is another target for which quinoline derivatives have been designed as potential inhibitors. researchgate.net

Antimicrobial Agents: The quinoline core is a well-known pharmacophore in antibacterial drugs. Novel quinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their activity against various bacterial and fungal pathogens. nih.gov Some pyrano[3,2-c]quinoline-3-carboxylates have shown dual activity as both anticancer and antimicrobial agents by inhibiting DNA gyrase in bacteria. rsc.org

Enzyme Inhibitors: Beyond the targets mentioned above, quinoline-3-carboxamide (B1254982) derivatives have been explored as potential inhibitors of cholesteryl ester transfer protein (CETP), which is involved in cholesterol metabolism. grafiati.com

Mechanistic studies are crucial for understanding how these compounds exert their biological effects. Future research should employ a combination of biochemical assays, cell-based assays, and structural biology techniques to:

Identify the direct molecular targets of this compound and its analogs.

Characterize the binding kinetics and thermodynamics of ligand-target interactions.

Elucidate the downstream signaling pathways affected by these compounds.

Investigate potential off-target effects to ensure selectivity.

| Biological Target | Therapeutic Area | Example Compound Class |

| HIV-1 Integrase | Antiviral | 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acids. mdpi.com |

| Protein Kinase CK2 | Anticancer | 2-aminoquinoline-3-carboxylic acid derivatives. nih.gov |

| Topoisomerase II / DNA Gyrase | Anticancer / Antimicrobial | Pyrano[3,2-c]quinoline-3-carboxylates. rsc.org |

| SARS-CoV-2 Receptor-Binding Domain | Antiviral | Quinoline carboxylic acids from Ephedra sinica. mdpi.com |

| Platelet-Derived Growth Factor Receptor (PDGFR) | Anticancer | 2-aminoquinoline-3-carboxamide derivatives. neuroquantology.com |

Development of Sophisticated In Vitro Models for Comprehensive Activity Assessment

To accurately evaluate the biological activity and potential therapeutic utility of this compound analogs, it is essential to move beyond simple in vitro assays and utilize more physiologically relevant model systems.

Traditionally, drug screening has relied on two-dimensional (2D) cell cultures, such as cancer cell lines (e.g., MCF-7, K562) and non-cancerous cell lines (e.g., HEK293), to assess cytotoxicity and antiproliferative effects. nih.gov While these models are useful for initial high-throughput screening, they often fail to recapitulate the complexity of native tissues.

Three-dimensional (3D) organoid technology has emerged as a powerful tool that bridges the gap between 2D cell culture and in vivo animal models. nih.govresearchgate.net Organoids are self-organizing 3D structures grown from stem cells that mimic the architecture and function of their organ of origin. researchgate.netcrownbio.com Cancer organoids, derived from patient tumors, have been shown to retain the genetic and phenotypic characteristics of the original tumor, making them a more predictive model for assessing drug response. crownbio.comnih.gov The use of organoid models for screening this compound derivatives could provide more clinically relevant data on efficacy and toxicity. nih.govresearchgate.net

High-throughput screening (HTS) assays are crucial for rapidly evaluating large libraries of compounds. The development of novel HTS assays, such as the acylation-coupled lipophilic induction of polarization (Acyl-cLIP) method for screening enzyme inhibitors, can accelerate the discovery of new bioactive quinoline derivatives. nih.gov Furthermore, high-throughput transcriptomics (HTTr) can be used to profile the gene expression changes induced by these compounds, providing insights into their mechanism of action and potential off-target effects. nih.gov

Future directions in the development of in vitro models for assessing this compound analogs include:

Organoid Co-cultures: Developing co-culture systems that incorporate immune cells and stromal cells with tumor organoids to better model the tumor microenvironment and evaluate the efficacy of immunomodulatory compounds. crownbio.com

Organ-on-a-chip Technology: Utilizing microfluidic devices to create complex, multi-organ systems that can be used to study the pharmacokinetics and systemic effects of new drug candidates. researchgate.net

High-Content Imaging and Analysis: Combining automated microscopy with sophisticated image analysis algorithms to extract multi-parametric data from 3D cell cultures, providing a more comprehensive understanding of cellular responses to treatment.

| In Vitro Model | Application | Key Advantages |

| 2D Cell Lines (e.g., MCF-7, K562) | Initial cytotoxicity and antiproliferative screening. nih.gov | High-throughput, cost-effective. |

| 3D Organoids | Efficacy and toxicity testing in a more physiologically relevant context. crownbio.comnih.gov | Recapitulates tissue architecture and function, preserves patient-specific characteristics. |

| High-Throughput Screening (HTS) Assays | Rapid evaluation of large compound libraries. nih.govnih.gov | Accelerates hit identification. |

| Organoid Co-cultures | Modeling the tumor microenvironment. crownbio.com | Allows for the study of interactions between different cell types. |

Q & A

Q. What are the established synthetic routes for 7-Ethylquinoline-3-carboxylic acid?

The synthesis typically involves ester hydrolysis of ethyl-substituted quinoline precursors. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives are hydrolyzed using 10% NaOH in methanol/water at elevated temperatures (90–93°C) to yield carboxylic acids . Modifications include Sharpless click chemistry for triazole-substituted derivatives, where N-propargylation precedes azide coupling .

Q. How is structural characterization of this compound performed?

Key techniques include:

- InChI/SMILES notations for digital structural validation (e.g., InChIKey=VLOYRWBXBBOLJW for ethyl ester analogs) .

- NMR and IR spectroscopy to confirm functional groups (e.g., ester-to-acid conversion via carbonyl peak shifts) .

- X-ray crystallography for derivatives like 4-hydroxyquinoline-3-carboxylates to resolve substituent positions .

Q. What is the role of substituents (e.g., ethyl, fluoro) in modulating bioactivity?

Substituents influence antibacterial potency and pharmacokinetics. For instance:

Q. Which analytical methods are used to assess purity and stability?

- HPLC with UV detection (λ = 254–280 nm) for quantifying hydrolysis byproducts .

- Thermogravimetric analysis (TGA) to evaluate thermal stability of ester precursors .

- Mass spectrometry (LC-MS) to confirm molecular ion peaks and degradation products .

Advanced Research Questions

Q. How can researchers optimize the lactamization step in synthesizing quinolinecarboxylic acid derivatives?

Optimization involves:

- Catalyst selection : Polyphosphoric acid (PPA) enhances cyclization efficiency during lactamization of 8-amino-7-substituted dihydroquinolines .

- Temperature control : Reactions in boiling diphenyl ether (15 min, 60% yield) minimize side-product formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates for electron-deficient intermediates .

Q. What strategies resolve contradictory antimicrobial activity data across studies?

Address discrepancies by:

- Standardizing assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .

- Evaluating bioavailability : Compare logP values and solubility profiles (e.g., ester vs. acid forms) to explain potency variations .

- Synergistic studies : Test combinations with β-lactams or efflux pump inhibitors to identify confounding factors .

Q. How can computational modeling predict the mechanism of action?

- Molecular docking : Simulate interactions with S. aureus DNA gyrase (PDB: 2XCT) to identify binding residues .

- QSAR models : Correlate substituent electronegativity (e.g., fluoro) with antibacterial IC50 values .

- ADMET prediction : Tools like SwissADME assess absorption and toxicity risks for novel derivatives .

Q. What methods improve aqueous solubility of hydrophobic quinolinecarboxylic acids?

- Salt formation : Sodium or potassium salts of the carboxylate group enhance solubility (e.g., 86.5% yield via NaOH hydrolysis) .

- Co-solvent systems : Use ethanol-water mixtures (20–30% v/v) for in vitro assays .

- Nanoformulation : Liposomal encapsulation improves bioavailability for in vivo studies .

Q. How are structure-activity relationship (SAR) studies designed for quinoline derivatives?

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., ethyl, cyclopropyl, triazole) .

- Enzyme inhibition assays : Measure IC50 against topoisomerase IV and DNA gyrase to link structural features to target binding .

- Crystallographic analysis : Resolve co-crystal structures (e.g., with E. coli gyrase) to map critical hydrogen bonds .

Q. What experimental controls validate antibacterial mechanisms beyond MIC assays?

- Time-kill kinetics : Confirm bactericidal vs. bacteriostatic effects over 24 hours .

- Resistance induction : Serial passage studies monitor mutant frequency under sub-MIC drug pressure .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species linked to quinolone toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|